molecular formula C16H25N5OS2 B4323183 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B4323183
M. Wt: 367.5 g/mol
InChI Key: CBVGXROQFKSTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiadiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making the compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a thioether linkage. Common reagents include alkyl halides, thiols, and amines, with reaction conditions often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in areas like antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole and thiadiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-1H-imidazol-2-yl)thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-[(5-isobutyl-1H-imidazol-2-yl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE features unique substituents on the imidazole and thiadiazole rings, which can influence its chemical reactivity and biological activity. These differences make it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5OS2/c1-9(2)6-12-11(5)17-15(18-12)23-8-13(22)19-16-21-20-14(24-16)7-10(3)4/h9-10H,6-8H2,1-5H3,(H,17,18)(H,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVGXROQFKSTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NN=C(S2)CC(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

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